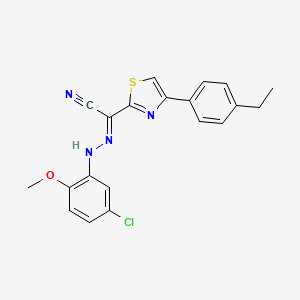

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

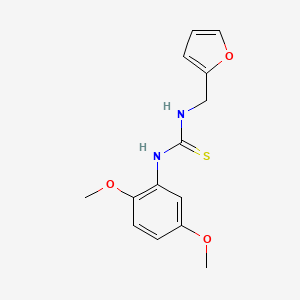

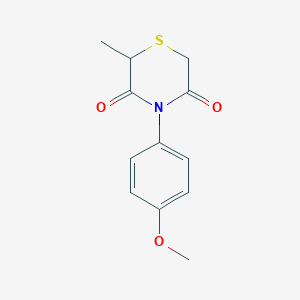

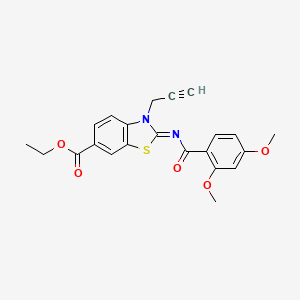

The molecular formula of EFNBH is C19H15ClFN3O2, and it has a molecular weight of 371.8. The structure of similar compounds, such as Ethyl 3-[(6-fluoroquinolin-4-yl)amino]benzoate, contains a total of 40 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic secondary amine, and 1 Pyridine .Applications De Recherche Scientifique

Antibacterial Applications

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride: is a derivative of fluoroquinolones, which are known for their potent antibacterial properties. These compounds work by inhibiting bacterial DNA-gyrase, thereby preventing bacterial replication and transcription . This specific mechanism of action is distinct from other antibacterial classes, making fluoroquinolones effective against strains resistant to other antibiotics.

Antifungal Activity

The heterocyclic moiety present in this compound suggests potential antifungal applications. Heterocycles incorporated into azo dye scaffolds have shown improved bioactive properties, including antifungal activity . This could be explored further to develop new antifungal agents.

Anti-inflammatory Properties

Compounds similar to Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride have been studied for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory mediators such as NO and PGE2, as well as cytokines like TNF-α, IL-6, and IL-1β in macrophage cells . This indicates potential for developing anti-inflammatory drugs.

Antineoplastic (Anti-Cancer) Potential

Research on related quinoline derivatives has indicated that certain substitutions can lead to compounds with antineoplastic activity. These compounds can act as topoisomerase II inhibitors in cancer cells, suggesting a pathway for the development of new cancer therapies .

Analgesic Effects

The structural analogs of this compound, due to their heterocyclic nature, have been associated with analgesic properties. This opens up research avenues for pain management and the development of new analgesics .

DNA Binding and Molecular Recognition

The azo dye derivatives, which include quinoline moieties, have been utilized for DNA binding studies. This application is crucial in the field of molecular biology for understanding gene expression and regulation .

Metal Complex Formation

Fluoroquinolones have the ability to form complexes with metals, which can be used in various scientific applications, including as catalysts in organic synthesis or as agents in biomedical imaging .

Liquid Crystal Industry

Azo dyes with heterocyclic structures are used in the liquid crystal industry. The optical properties of these compounds make them suitable for applications in displays and other devices requiring controlled light polarization .

Propriétés

IUPAC Name |

ethyl 4-[(3-cyano-6-fluoroquinolin-4-yl)amino]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2.ClH/c1-2-25-19(24)12-3-6-15(7-4-12)23-18-13(10-21)11-22-17-8-5-14(20)9-16(17)18;/h3-9,11H,2H2,1H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMZBCCMGOPBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)

![(1R,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B2564557.png)

![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)

![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)